

Comparative Guide to E2F-1 Antibodies for Cross-Species Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: F594-1001

Cat. No.: B15565522

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This guide provides a comparative analysis of commercially available antibodies targeting the E2F-1 transcription factor, with a focus on their cross-reactivity in different species. The information presented is intended to assist researchers in selecting the most suitable antibody for their specific experimental needs. While the initial query referenced "**F594-1001**," our investigation suggests this likely refers to an Alexa Fluor® 594 conjugated antibody. This guide focuses on the target protein, E2F-1, and compares various antibody options available for its detection.

Performance Comparison of E2F-1 Antibodies

The following table summarizes the specifications of several commercially available E2F-1 antibodies. This information is compiled from manufacturer datasheets and provides a basis for qualitative comparison. Direct quantitative comparisons from independent studies are limited; therefore, researchers are encouraged to perform their own validation experiments.

Antibody Name/Clone	Host Species	Clonality	Validated Applications	Reported Species Reactivity	Suppliers
Human E2F-1 Alexa Fluor® 594-conjugated Antibody	Sheep	Polyclonal	Direct ELISA, Western Blot	Human	R&D Systems
E2F-1 Antibody #3742	Rabbit	Polyclonal	Western Blot, ChIP	Human	Cell Signaling Technology[1][2]
E2F1 Monoclonal Antibody (KH95)	Mouse	Monoclonal	Western Blot, IP, IF, IHC(P)	Human, Mouse, Rat	Thermo Fisher Scientific, Santa Cruz Biotechnology[3][4]
E2F1 Polyclonal Antibody (12171-1-AP)	Rabbit	Polyclonal	Western Blot, IHC, IF, IP, ELISA	Human, Mouse, Rat	Proteintech[5]
Anti-E2F1 Rabbit Monoclonal Antibody	Rabbit	Monoclonal	WB, IHC, ICC/IF, IP, Flow Cytometry	Human, Mouse, Rat	Boster Biological Technology

Note: "IF" refers to Immunofluorescence, "IHC" to Immunohistochemistry, "IP" to Immunoprecipitation, and "ChIP" to Chromatin Immunoprecipitation.

Experimental Protocols

Detailed methodologies are crucial for the successful application and comparison of antibodies. Below are representative protocols for Western Blotting and Immunofluorescence using fluorescently-conjugated antibodies.

Western Blotting Protocol

This protocol outlines the general steps for performing a Western blot to detect E2F-1.

- **Sample Preparation:** Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA assay).
- **SDS-PAGE:** Denature protein lysates by boiling in Laemmli sample buffer. Separate proteins by size on a polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the primary E2F-1 antibody at the recommended dilution overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** If using an unconjugated primary antibody, incubate with an appropriate HRP-conjugated secondary antibody. If using a directly conjugated primary antibody like an Alexa Fluor® 594 variant, this step is omitted.
- **Detection:** For HRP-conjugated antibodies, use an enhanced chemiluminescence (ECL) substrate and image the blot. For fluorescently-conjugated antibodies, image the blot using a fluorescent imaging system with the appropriate excitation and emission filters (e.g., excitation at 590 nm and emission at 617 nm for Alexa Fluor® 594).

Immunofluorescence Protocol

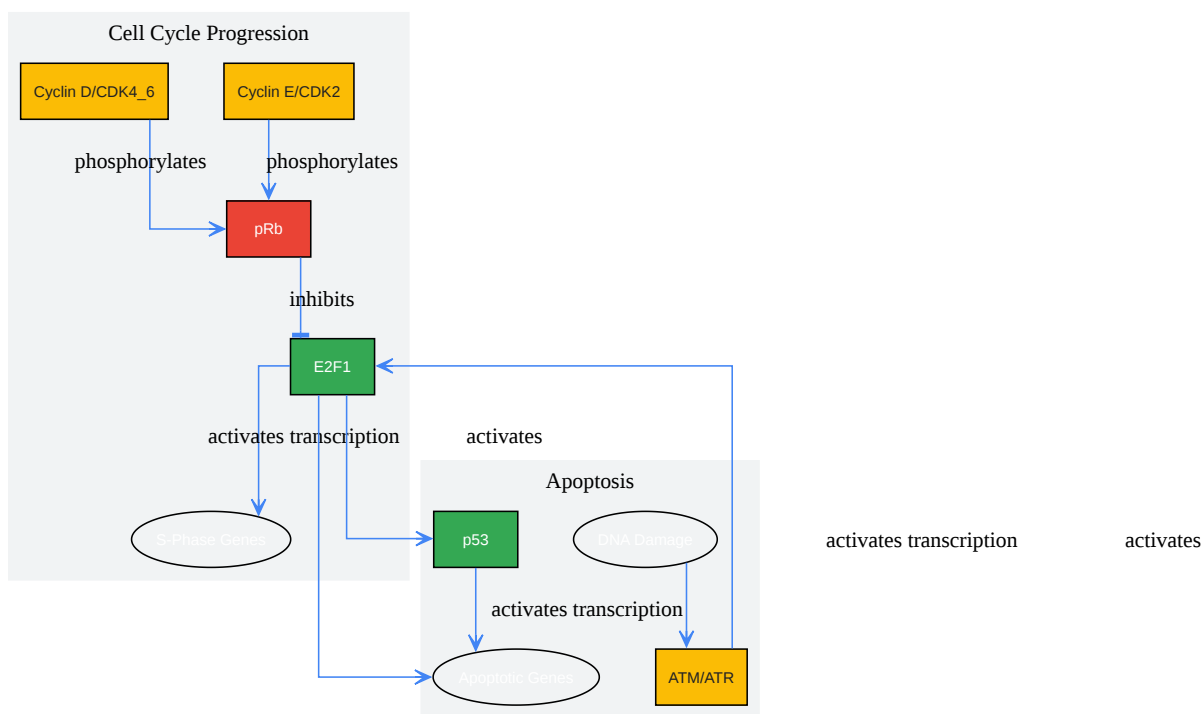
This protocol provides a general workflow for immunofluorescent staining of E2F-1 in cultured cells.

- **Cell Culture and Fixation:** Grow cells on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

- **Permeabilization:** Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- **Blocking:** Block with 1% BSA in PBST for 30 minutes to reduce nonspecific binding.
- **Primary Antibody Incubation:** Incubate the cells with the primary E2F-1 antibody at the recommended dilution for 1-2 hours at room temperature or overnight at 4°C.
- **Washing:** Wash the cells three times with PBS.
- **Secondary Antibody Incubation:** If using an unconjugated primary antibody, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor® 488 or 594-conjugated) for 1 hour at room temperature in the dark. If using a directly conjugated primary antibody, this step is not necessary.
- **Counterstaining:** Stain the nuclei with DAPI for 5 minutes.
- **Mounting and Imaging:** Mount the coverslips on microscope slides with an anti-fade mounting medium. Image the cells using a fluorescence microscope with the appropriate filters.

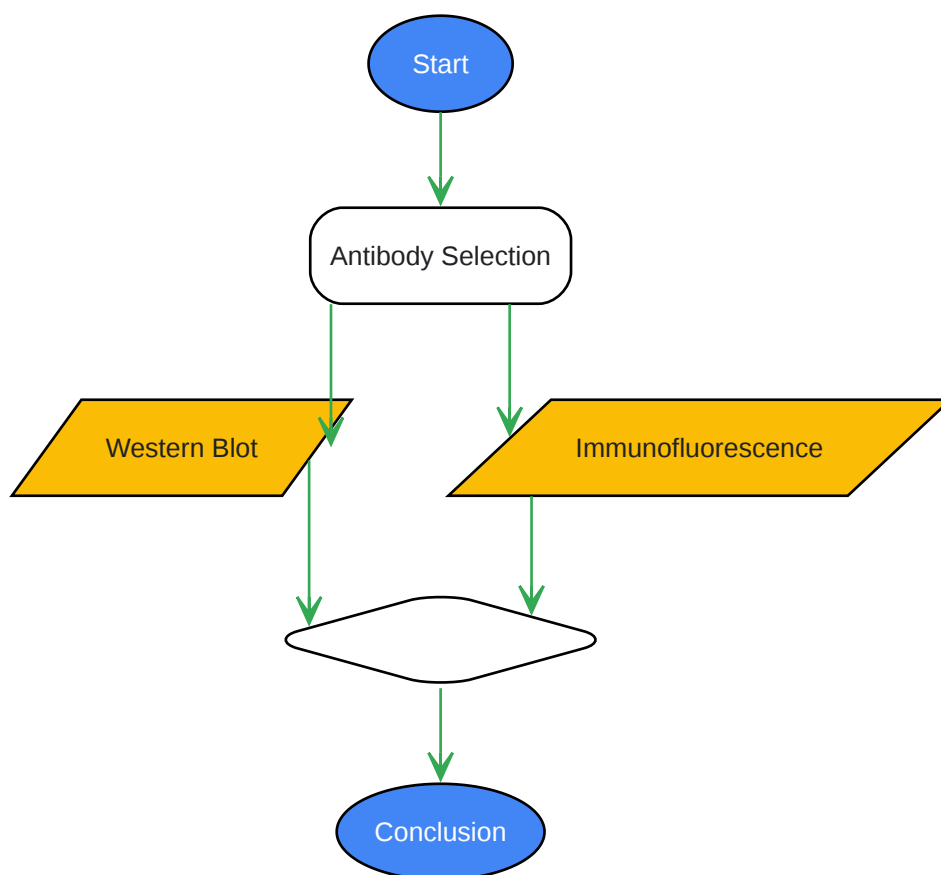
Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of E2F-1 antibodies.



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Caption: The E2F-1 signaling pathway in cell cycle progression and apoptosis.



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Caption: A generalized workflow for validating and comparing antibody performance.

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- To cite this document: BenchChem. [Comparative Guide to E2F-1 Antibodies for Cross-Species Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565522#cross-reactivity-of-f594-1001-in-different-species]

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